![molecular formula C12H6F3N3 B13904898 8-(Trifluoromethyl)pyrido[2,3-f]quinazoline](/img/structure/B13904898.png)
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline is a heterocyclic aromatic compound characterized by the presence of a trifluoromethyl group attached to the pyridoquinazoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Méthodes De Préparation
The synthesis of 8-(Trifluoromethyl)pyrido[2,3-f]quinazoline typically involves multi-step synthetic routes. One common method includes the cyclocondensation of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with trifluoromethyl-substituted benzaldehyde in the presence of a suitable catalyst can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of advanced catalytic systems .
Analyse Des Réactions Chimiques
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of quinazoline oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles. Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as ruthenium complexes, and specific temperature and pressure settings. Major products formed from these reactions include various quinazoline derivatives with modified functional groups.
Applications De Recherche Scientifique
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 8-(Trifluoromethyl)pyrido[2,3-f]quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
8-(Trifluoromethyl)pyrido[2,3-f]quinazoline can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position and nature of substituents.
Quinazolines: These are closely related compounds with a similar quinazoline core but may lack the trifluoromethyl group.
Fluorinated analogues: Compounds with similar fluorinated groups but different core structures. The uniqueness of this compound lies in its specific trifluoromethyl substitution, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H6F3N3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
8-(trifluoromethyl)pyrido[2,3-f]quinazoline |
InChI |
InChI=1S/C12H6F3N3/c13-12(14,15)11-17-6-8-9(18-11)4-3-7-2-1-5-16-10(7)8/h1-6H |
Clé InChI |
XLEJUHXTBLMKAN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C3=CN=C(N=C3C=C2)C(F)(F)F)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


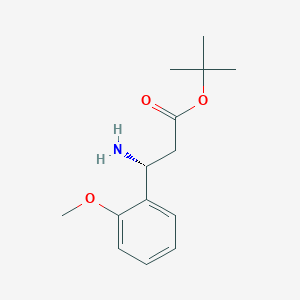

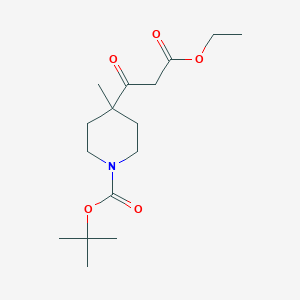
![7-Amino-N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B13904833.png)
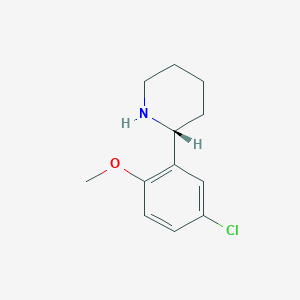
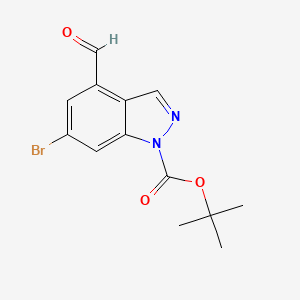
![3-[3-(Tert-butylsulfinylamino)oxetan-3-yl]benzoic acid](/img/structure/B13904839.png)
![2-amino-1-ethyl-7-[(3R)-3-hydroxy-4-methoxy-3-methylbut-1-ynyl]-3-(1H-imidazol-2-yl)-1,8-naphthyridin-4-one](/img/structure/B13904842.png)
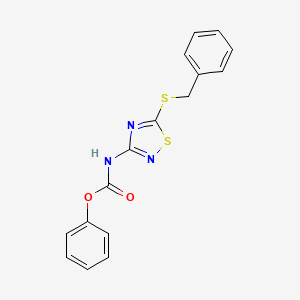
![5-(chloromethyl)-4-(furan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13904845.png)
![(1-Oxo-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]oxazin-4-yl)methyl ethanesulfonate](/img/structure/B13904867.png)
![Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13904871.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-7-methanamine](/img/structure/B13904882.png)

